molecular formula C15H10BrN3O2S B11053785 4-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

4-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11053785
M. Wt: 376.2 g/mol
InChI Key: DQKRFEFUOYDYIM-UHFFFAOYSA-N
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Description

4-(1,3-BENZODIOXOL-5-YL)-5-(4-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a bromophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZODIOXOL-5-YL)-5-(4-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, including the formation of the benzodioxole and triazole rings, followed by the introduction of the bromophenyl group. Common synthetic routes may involve:

    Formation of Benzodioxole: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Triazole Ring: This step often involves the cyclization of hydrazine derivatives with appropriate precursors.

    Introduction of Bromophenyl Group: This can be accomplished through electrophilic aromatic substitution reactions using bromobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-BENZODIOXOL-5-YL)-5-(4-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

4-(1,3-BENZODIOXOL-5-YL)-5-(4-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism of action of 4-(1,3-BENZODIOXOL-5-YL)-5-(4-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The benzodioxole and triazole rings play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzodioxol-5-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(1,3-BENZODIOXOL-5-YL)-5-(4-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, such as phenyl or chlorophenyl groups.

Properties

Molecular Formula

C15H10BrN3O2S

Molecular Weight

376.2 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10BrN3O2S/c16-10-3-1-9(2-4-10)14-17-18-15(22)19(14)11-5-6-12-13(7-11)21-8-20-12/h1-7H,8H2,(H,18,22)

InChI Key

DQKRFEFUOYDYIM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=NNC3=S)C4=CC=C(C=C4)Br

Origin of Product

United States

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